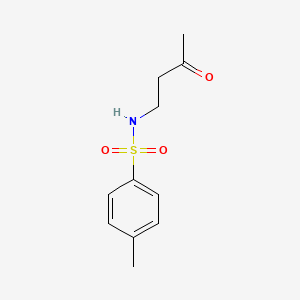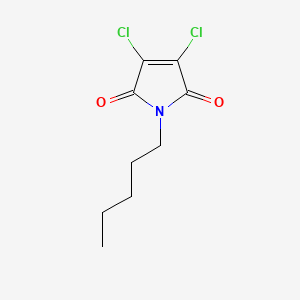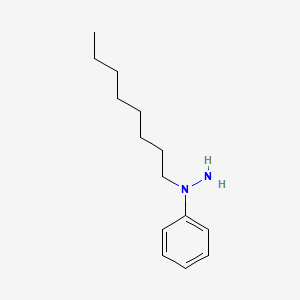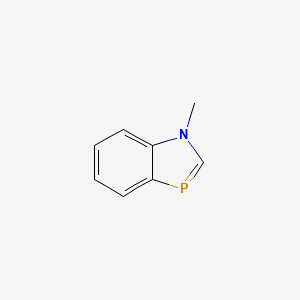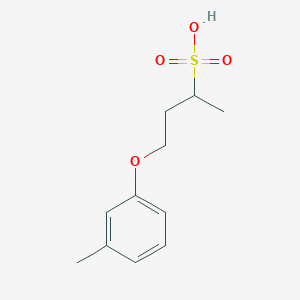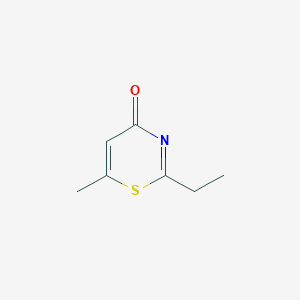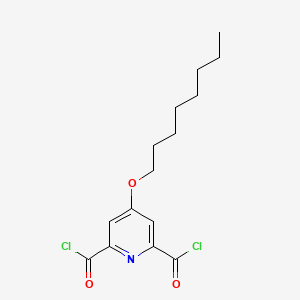![molecular formula C10H13ClO2 B14417524 Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate CAS No. 82979-40-6](/img/structure/B14417524.png)
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate is an organic compound with the molecular formula C10H13ClO2. This compound is part of the bicyclo[4.1.0]heptene family, which is known for its unique structural properties and reactivity. The bicyclo[4.1.0]heptene scaffold is a versatile platform in organic synthesis due to its ability to undergo various transformations, including ring-opening reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Typically, platinum (II) or gold (I) catalysts are used for this process . The reaction conditions often involve mild temperatures and the presence of a coordinating solvent to facilitate the cycloisomerization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the opening of the cyclopropyl ring.
Thermal Reactions: Heating the compound can induce ring-opening and rearrangement reactions.
Catalyzed Reactions: Rhodium-catalyzed reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts like rhodium complexes. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include a variety of ring-opened and rearranged compounds, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Applications De Recherche Scientifique
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate involves the interaction of its reactive sites with various molecular targets. The cyclopropyl ring strain provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers a kinetic opportunity for initiating ring-opening reactions via coordination to metal species . These interactions can lead to the formation of new bonds and the rearrangement of the molecular structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate include:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of functional groups.
Bicyclo[3.2.2]nonadienes: These compounds have a different ring system but exhibit similar reactivity patterns.
Uniqueness
The uniqueness of Methyl (bicyclo[410]heptan-7-ylidene)(chloro)acetate lies in its specific structural features, such as the presence of a chloroacetate group and the bicyclo[410]heptene scaffold
Propriétés
Numéro CAS |
82979-40-6 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
methyl 2-(7-bicyclo[4.1.0]heptanylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H13ClO2/c1-13-10(12)9(11)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |
Clé InChI |
QRZUUWHWPOUKBN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C1C2C1CCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





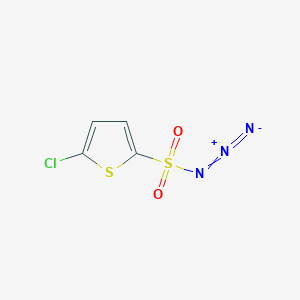
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
